

# A Technical Guide to the Spectral Data of 1-Bromo-3-iodobenzene

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## Compound of Interest

Compound Name: *1-Bromo-3-iodobenzene*

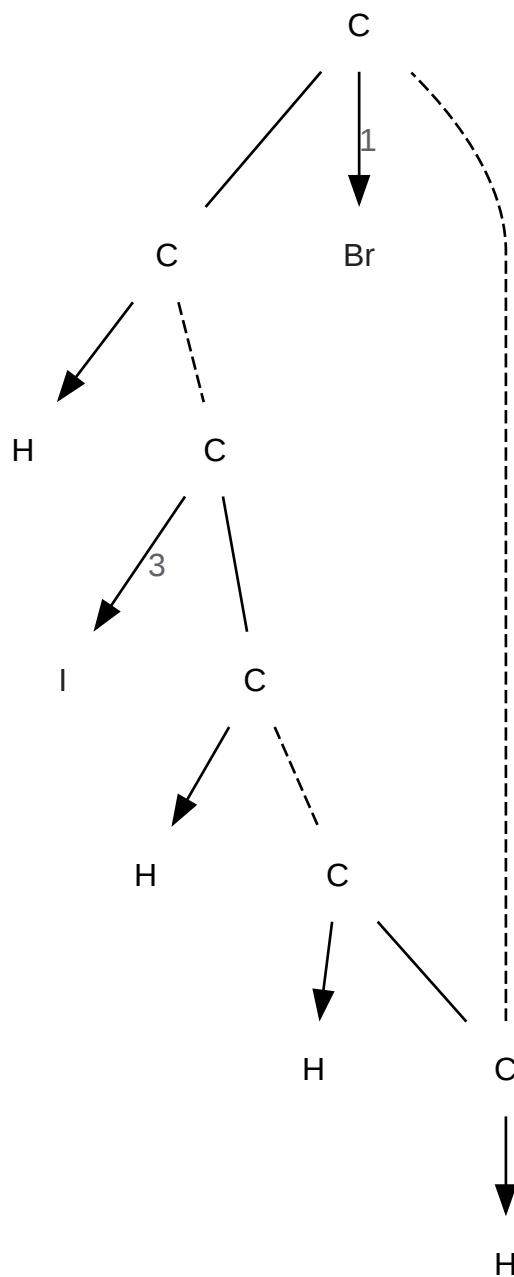
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This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **1-bromo-3-iodobenzene** (CAS No. 591-18-4).<sup>[1][2][3]</sup> It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and methodologies for this compound.

## Molecular Structure and Properties

**1-Bromo-3-iodobenzene** is a dihalogenated aromatic compound with the molecular formula C<sub>6</sub>H<sub>4</sub>BrI and a molecular weight of approximately 282.90 g/mol.<sup>[2][3]</sup>



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Figure 1: Chemical structure of **1-bromo-3-iodobenzene**.

## Spectral Data Presentation

The following tables summarize the available quantitative spectral data for **1-bromo-3-iodobenzene**.

## Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI).<sup>[3]</sup> The data shows the characteristic isotopic pattern for a compound containing one bromine atom.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrI	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	282.904 g/mol	<a href="#">[3]</a>
m/z (Top Peak)	282	<a href="#">[2]</a>
m/z (2nd Highest)	284	<a href="#">[2]</a>
m/z (3rd Highest)	155	<a href="#">[2]</a>

## Infrared (IR) Spectroscopy

The IR spectrum was recorded from a neat liquid sample using a capillary cell.<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Interpretation	Reference
3055 ( $\pm 5$ )	C-H aromatic stretch	<a href="#">[1]</a>
1438 ( $\pm 5$ )	C=C aromatic ring stretch	<a href="#">[1]</a>
1000 ( $\pm 5$ )	C-H in-plane bending	<a href="#">[1]</a>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded in deuterated chloroform (CDCl<sub>3</sub>).<sup>[4]</sup>

### <sup>1</sup>H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not fully available	Data not fully available	Data not fully available	Aromatic Protons

Note: While  $^1\text{H}$  NMR spectra are available from sources like ChemicalBook and SpectraBase, detailed peak assignments, chemical shifts, and coupling constants are not fully provided in the available search results.[4][5]

### $^{13}\text{C}$ NMR Spectral Data

Chemical Shift (ppm)	Assignment
Data not available in search results	Aromatic Carbons

Note: The availability of  $^{13}\text{C}$  NMR spectra is indicated by several databases, but specific chemical shift values could not be retrieved from the search results.[6]

## Experimental Protocols

The following are representative protocols for the acquisition of spectral data for a liquid sample such as **1-bromo-3-iodobenzene**. These are generalized procedures based on standard laboratory techniques.[7][8][9]

## Mass Spectrometry (Electron Ionization GC-MS)

- Sample Preparation: A dilute solution of **1-bromo-3-iodobenzene** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Injection: A small volume (typically 1  $\mu\text{L}$ ) of the prepared sample is injected into the gas chromatograph (GC) inlet, which is heated to ensure vaporization.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the electron ionization (EI) source, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to eject an electron and form a positively charged molecular ion (radical cation).[9]

- Fragmentation: The high energy of the EI process often causes the molecular ion to fragment into smaller, characteristic charged ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[\[9\]](#)
- Detection: A detector records the abundance of each ion at a specific m/z ratio, generating a mass spectrum.

## Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid): A single drop of liquid **1-bromo-3-iodobenzene** is placed onto the surface of one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[\[10\]](#) A second plate is carefully placed on top to spread the liquid into a thin, uniform capillary film.[\[2\]\[10\]](#)
- Background Spectrum: A background spectrum of the empty spectrometer (or clean salt plates) is recorded. This is done to measure the absorbance of atmospheric water and carbon dioxide, which can then be subtracted from the sample spectrum.[\[11\]](#)
- Sample Analysis: The prepared salt plate assembly is placed in the instrument's sample holder.
- Data Acquisition: An infrared beam is passed through the sample. The molecules absorb IR radiation at frequencies corresponding to their specific vibrational modes (stretching, bending).[\[12\]](#) The transmitted light is measured by a detector.
- Data Processing: A Fourier transform is applied to the raw data (interferogram) to convert it into a spectrum showing absorbance or transmittance as a function of wavenumber (cm<sup>-1</sup>). The previously recorded background is automatically subtracted.

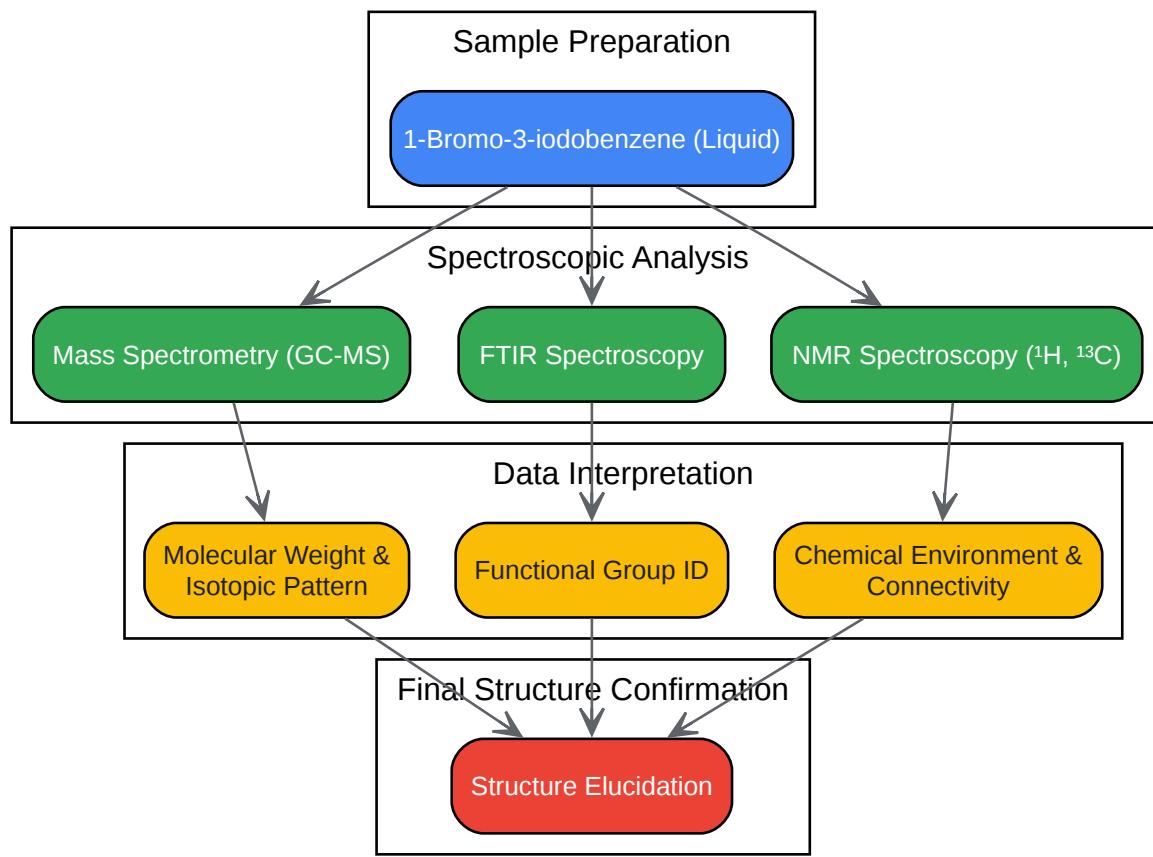
## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-20 mg of **1-bromo-3-iodobenzene** is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl<sub>3</sub>), inside a 5 mm NMR tube.[\[4\]\[7\]](#) A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

- Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent to correct for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high resolution.<sup>[7]</sup>
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse experiment is typically used.
  - A short radiofrequency (RF) pulse excites the  $^1\text{H}$  nuclei.
  - The resulting signal, known as the Free Induction Decay (FID), is recorded during the acquisition time.
  - A short relaxation delay is allowed between pulses for the nuclei to return towards equilibrium.
  - Multiple FIDs are typically acquired and averaged to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled experiment is standard, which irradiates protons to collapse C-H coupling, resulting in a spectrum of singlets for each unique carbon.
  - Due to the low natural abundance of  $^{13}\text{C}$  and its smaller gyromagnetic ratio, more scans and a longer relaxation delay are often required compared to  $^1\text{H}$  NMR.
- Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm) or the residual solvent signal.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like **1-bromo-3-iodobenzene**.



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Figure 2: General workflow for spectral analysis.

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